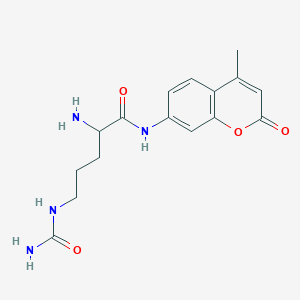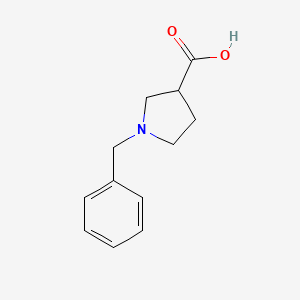
1-benzylpyrrolidine-3-carboxylic Acid
Descripción general
Descripción
1-Benzylpyrrolidine-3-carboxylic acid is a chiral building block that is significant in the synthesis of biologically active compounds. Its structural features include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functionality, which is commonly found in amino acids and other organic molecules. The benzyl group attached to the nitrogen of the pyrrolidine ring adds to the molecule's complexity and potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been reported to be practical and efficient. A key synthesis route involves the use of an aziridinium ion intermediate, which is generated in situ and then subjected to stereospecific and regioselective chlorination, followed by nitrile anion cyclization. This method, starting from commercially available precursors, allows for a high overall yield and has been successfully scaled up to pilot production .
Molecular Structure Analysis
The molecular structure of 1-benzylpyrrolidine-3-carboxylic acid is characterized by the presence of stereocenters, which are crucial for its biological activity. The synthesis of stereoisomers of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid, has been achieved with high diastereomeric and enantiomeric excess, indicating the importance of controlling stereochemistry in the synthesis of such molecules .
Chemical Reactions Analysis
The chemical reactivity of 1-benzylpyrrolidine-3-carboxylic acid can be inferred from related compounds. For instance, the carboxylic acid group is reactive and can participate in various chemical reactions, such as the formation of amide bonds in peptide synthesis. The benzyl group can also undergo transformations, such as hydrogenation or halogenation, which can be used to modify the molecule's properties or introduce further complexity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-benzylpyrrolidine-3-carboxylic acid are not detailed in the provided papers, we can deduce that the molecule's solubility, melting point, and stability would be influenced by its functional groups. The carboxylic acid group typically increases solubility in polar solvents, while the benzyl group may contribute to increased hydrophobicity. The pyrrolidine ring could affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
1-benzylpyrrolidine-3-carboxylic Acid is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids and their derivatives are used in various scientific fields, including the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs . They can also be used as solvents, food additives, antimicrobials, and flavorings .
The pyrrolidine ring, which is a part of the 1-benzylpyrrolidine-3-carboxylic Acid structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
In terms of specific applications, the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . These compounds have been synthesized using various methods, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
The results of these studies have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Drug Discovery : The pyrrolidine ring, a part of the 1-benzylpyrrolidine-3-carboxylic Acid structure, is widely used in drug discovery . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . Various bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been described in the literature .
-
Double Decarboxylative Coupling Reactions : Carboxylic acids, including 1-benzylpyrrolidine-3-carboxylic Acid, can be used in double decarboxylative coupling reactions . This emerging area has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
-
Synthesis of New Derivatives : The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side chain via an amide bond containing a benzyl-ether .
-
1,3-Dipolar Cycloadditions : The pyrrolidine ring in 1-benzylpyrrolidine-3-carboxylic Acid can be used in 1,3-dipolar cycloadditions to yield 4-benzylpyrrolidine-3-carboxylic acids . This method allows for the synthesis of a wide range of biologically active compounds .
-
Synthesis of Biologically Active Compounds : 1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which can be derived from 1-benzylpyrrolidine-3-carboxylic Acid, have been prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .
-
Modification of Nanoparticles and Nanostructures : Carboxylic acids, including 1-benzylpyrrolidine-3-carboxylic Acid, can be used for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can be useful in various fields including materials science, nanotechnology, and medicine .
Propiedades
IUPAC Name |
1-benzylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404946 | |
| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrrolidine-3-carboxylic Acid | |
CAS RN |
5731-18-0 | |
| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

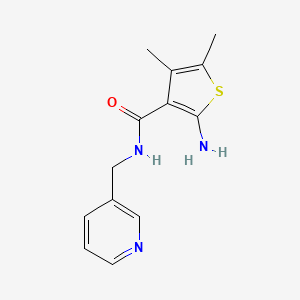
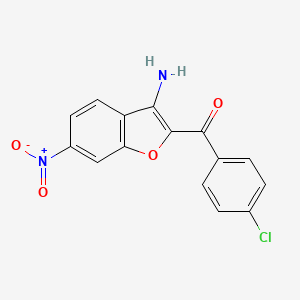
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
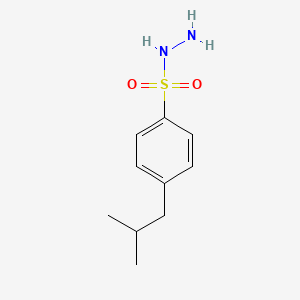
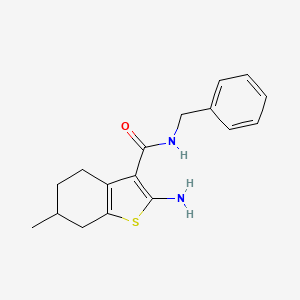
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)
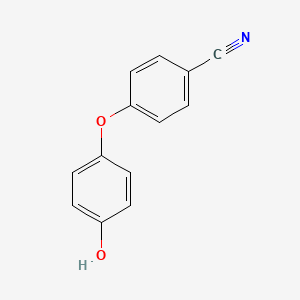
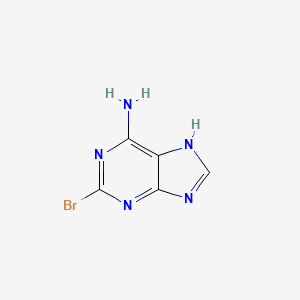
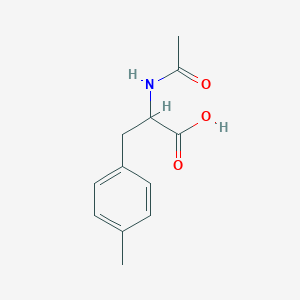

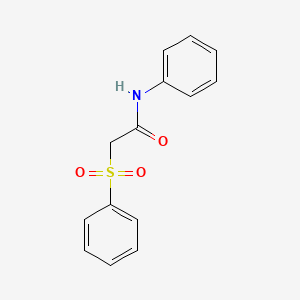
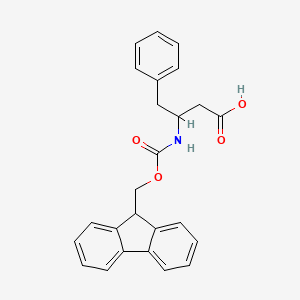
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)
